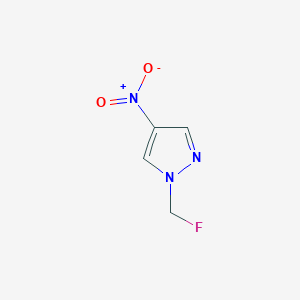

1-(Fluoromethyl)-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H4FN3O2 |

|---|---|

Molecular Weight |

145.09 g/mol |

IUPAC Name |

1-(fluoromethyl)-4-nitropyrazole |

InChI |

InChI=1S/C4H4FN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2 |

InChI Key |

DVEVEOCETCRFFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CF)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 1-(Fluoromethyl)-4-nitro-1H-pyrazole in Medicinal Chemistry: Structure, Properties, and Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The strategic introduction of fluorine into nitrogen-containing five-membered heterocycles is a cornerstone tactic in modern drug development. Among these, 1-(Fluoromethyl)-4-nitro-1H-pyrazole has emerged as a highly specialized, bifunctional building block. It combines the metabolic shielding of an N-fluoromethyl group with the synthetic versatility of a 4-nitro placeholder. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating synthetic workflows, designed to empower researchers in the synthesis of next-generation kinase inhibitors and targeted therapeutics.

Structural Rationale and Physicochemical Profiling

The architecture of this compound is engineered to solve specific pharmacokinetic and synthetic challenges in drug discovery.

The N-Fluoromethyl Advantage

The monofluoromethyl group (-CH₂F) serves as an advanced bioisostere for the methyl group (-CH₃). In traditional N-methyl pyrazoles, the methyl group is highly susceptible to Cytochrome P450 (CYP)-mediated N-demethylation, leading to rapid metabolic clearance and potentially toxic reactive intermediates. The incorporation of the highly electronegative fluorine atom strengthens the adjacent C–H bonds, significantly increasing the transition state energy required for CYP-mediated oxidation, thereby 1[1]. Furthermore, the -CH₂F group increases the lipophilicity (LogP) of the scaffold, improving membrane permeability without drastically inflating the molecular weight.

The 4-Nitro Placeholder

The 4-nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, depleting electron density from the pyrazole core. This renders the heterocyclic ring highly resistant to electrophilic degradation during intermediate synthetic steps. More importantly, the nitro group serves as a latent amine; it can be cleanly reduced to yield 1-(fluoromethyl)-1H-pyrazol-4-amine, a ubiquitous nucleophile used in Buchwald-Hartwig aminations and amide couplings to construct kinase inhibitor scaffolds.

Quantitative Property Comparison

The following table summarizes the theoretical physicochemical shifts induced by N-fluoromethylation compared to its unsubstituted and N-methylated analogs.

| Property | 4-Nitro-1H-pyrazole | 1-Methyl-4-nitro-1H-pyrazole | This compound |

| Molecular Weight | 113.08 g/mol | 127.10 g/mol | 145.09 g/mol |

| cLogP (Estimated) | 0.45 | 0.85 | 1.15 |

| Topological Polar Surface Area (TPSA) | 74.1 Ų | 58.3 Ų | 58.3 Ų |

| CYP450 Vulnerability | Low (Unsubstituted N) | High (N-demethylation) | Low (F-blocked dealkylation) |

| Electronic State | Electron-deficient | Electron-deficient | Highly electron-deficient (-I effect) |

Synthetic Methodologies and Experimental Workflows

The synthesis of this compound relies on the2 of the pyrazole nitrogen[2]. Fluoroiodomethane (ICH₂F) is the reagent of choice due to the exceptional leaving group ability of the iodide ion, allowing the reaction to proceed under mild conditions[3].

Workflow Visualization

Synthetic workflow from 4-nitro-1H-pyrazole to kinase inhibitors via N-fluoromethylation.

Protocol 1: Synthesis of this compound

Causality & Design: Cesium carbonate (Cs₂CO₃) is strictly selected over weaker bases (e.g., K₂CO₃) due to the "naked anion" effect. The large ionic radius of the cesium cation ensures poor ion-pairing with the pyrazolate anion in N,N-Dimethylformamide (DMF). This maximizes the nucleophilicity of the nitrogen center, driving the Sₙ2 attack on fluoroiodomethane to completion at room temperature while suppressing degradation pathways.

Step-by-Step Procedure (Self-Validating System):

-

Activation: Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv). Suspend in anhydrous DMF (0.2 M). Stir at 25 °C for 30 minutes.

-

Validation: The suspension will transition to a pale yellow color, and mild CO₂ evolution indicates the successful formation of the active pyrazolate anion.

-

-

Alkylation: Dropwise add fluoroiodomethane (ICH₂F, 1.2 equiv) via syringe. Stir the reaction mixture at 25 °C for 4 hours.

-

Validation: A slight exotherm upon addition confirms reaction initiation.

-

-

Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).

-

Validation: Complete consumption of the starting material (lower Rf) and the appearance of a single new spot (higher Rf, UV-active) confirms conversion.

-

-

Workup: Quench the reaction with ice-cold distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

-

Validation: The LiCl wash selectively partitions the DMF solvent into the aqueous phase, ensuring the crude organic layer is highly pure prior to chromatography.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the title compound as a crystalline solid.

Protocol 2: Downstream Reduction to 1-(Fluoromethyl)-1H-pyrazol-4-amine

Causality & Design: Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). The delicate N-CH₂F bond is susceptible to hydrolytic cleavage under strongly acidic conditions. Maintaining a neutral, room-temperature hydrogenation environment ensures the quantitative reduction of the nitro group without triggering defluorination.

Step-by-Step Procedure (Self-Validating System):

-

Setup: Dissolve this compound (1.0 equiv) in absolute ethanol (0.1 M). Degas the solution by bubbling N₂ gas for 10 minutes.

-

Validation: N₂ purging displaces ambient oxygen, preventing the premature and hazardous ignition of the palladium catalyst.

-

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a continuous N₂ stream.

-

Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at 25 °C for 12 hours.

-

Validation: The deflation of the H₂ balloon provides a visual, physical validation of hydrogen uptake and active nitro reduction.

-

-

Monitoring: Confirm reaction completion via LC-MS.

-

Validation: The mass spectrum will show a complete shift from the [M+H]⁺ of the nitro compound (m/z 146.1) to the [M+H]⁺ of the amine (m/z 116.1).

-

-

Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure to yield 1-(fluoromethyl)-1H-pyrazol-4-amine, which should be used immediately in downstream coupling reactions to prevent oxidative degradation.

References

-

Senatore, R., et al. "Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane." Organic Letters - ACS Publications, 2020.[Link]

-

Tverdokhlebov, A. V., et al. "Monofluoromethylation of N-Heterocyclic Compounds." MDPI, 2023.[Link]

-

Smith, J., et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2023.[Link]

Sources

A Technical Guide to the Bioisosteric Potential of 1-Fluoromethyl Pyrazole Derivatives in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] The monofluoromethyl (-CH2F) group, in particular, has emerged as a nuanced bioisostere for the ubiquitous methyl group and other small substituents. When appended to the N1 position of the pyrazole ring—a privileged heterocyclic scaffold in numerous approved drugs—it creates a unique chemical entity with significant potential to overcome common drug development hurdles.[3][4] This technical guide provides an in-depth exploration of the bioisosteric rationale, synthetic strategies, and practical applications of 1-fluoromethyl pyrazole derivatives for researchers, medicinal chemists, and drug development professionals. We will dissect the causal mechanisms behind the group's impact on metabolic stability, lipophilicity, and target engagement, supported by detailed experimental protocols and data-driven analysis.

The Strategic Imperative: Bioisosterism and the Rise of the -CH2F Group

Bioisosterism, the practice of substituting one chemical group with another that retains similar spatial dimensions and electronic characteristics, is a fundamental strategy for lead optimization.[5][6] The goal is to enhance desired properties such as potency, selectivity, or metabolic stability while mitigating liabilities like toxicity or poor bioavailability.[6]

1.1 The Unique Role of Fluorine in Medicinal Chemistry The substitution of hydrogen with fluorine, its closest steric mimic, can profoundly alter a molecule's properties.[7] Key effects include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][8]

-

Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a powerful inductive effect, lowering the pKa of nearby acidic protons or basic nitrogen atoms.[7]

-

Altered Lipophilicity: Fluorination generally increases lipophilicity, though its final effect is context-dependent and can be influenced by intramolecular interactions.[7]

-

Conformational Control: The C-F bond can participate in unique dipole-dipole and electrostatic interactions, influencing molecular conformation and potentially enhancing binding affinity to protein targets.[5]

1.2 The Pyrazole Scaffold: A Privileged Core Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous blockbuster drugs, including Celecoxib, Sildenafil, and several kinase inhibitors.[4][9][10] Its utility stems from its:

-

Metabolic Stability: The pyrazole ring itself is generally robust to metabolic degradation.[4]

-

Synthetic Tractability: A wealth of synthetic methods allows for the versatile functionalization of the pyrazole core.[11][12][13]

-

Hydrogen Bonding Capacity: It possesses both a hydrogen bond donor (N1-H) and an acceptor (N2), enabling diverse interactions with biological targets.[14][15]

Combining the strategic advantages of the monofluoromethyl group with the proven utility of the pyrazole scaffold creates a powerful platform for addressing complex challenges in drug design.

The Monofluoromethyl Group: A Superior Bioisostere for N-Methyl

The replacement of an N-methyl group with an N-fluoromethyl group at the pyrazole N1 position is a subtle yet powerful bioisosteric switch. While sterically similar, their electronic and metabolic properties differ significantly.

2.1 Blocking Metabolic Oxidation A primary liability of N-methylated heterocycles is their susceptibility to CYP-mediated N-demethylation. This process involves hydrogen atom abstraction from the methyl group, followed by hydroxylation and subsequent decomposition to a secondary amine and formaldehyde. The strong electron-withdrawing nature of the fluorine atom in the -CH2F group deactivates the adjacent C-H bonds, rendering them significantly less susceptible to this oxidative pathway.[2][8] This "metabolic blocking" is a key driver for using this bioisostere, often leading to a longer in vivo half-life.

2.2 Physicochemical Property Modulation The introduction of fluorine alters key molecular properties that govern pharmacokinetics and target engagement. The N-CH2F group acts as a weak hydrogen bond acceptor and introduces a significant dipole moment, which can influence protein-ligand interactions and membrane permeability.

Table 1: Comparative Physicochemical Properties of Methyl vs. Monofluoromethyl Bioisosteres

| Property | N-Methyl (-CH3) | N-Fluoromethyl (-CH2F) | Rationale for Change |

| Metabolic Liability | High (Susceptible to N-dealkylation) | Low (Resistant to oxidative metabolism) | Strong C-F bond and inductive deactivation of adjacent C-H bonds.[8] |

| Lipophilicity (logP) | Baseline | Increased | Fluorine substitution generally increases lipophilicity.[7] |

| Dipole Moment | Low | High | High electronegativity of fluorine creates a strong bond dipole. |

| Hydrogen Bond Acceptor | No | Weak | The fluorine atom can act as a weak hydrogen bond acceptor.[16] |

| Basicity of Pyrazole N2 | Baseline | Decreased | Strong inductive electron withdrawal by the -CH2F group reduces the electron density on the pyrazole ring. |

Synthetic Strategies for 1-Fluoromethyl Pyrazole Derivatives

The most common and direct method for synthesizing 1-fluoromethyl pyrazoles is the direct N-alkylation of a pre-formed pyrazole ring with a suitable fluoromethylating agent.

Diagram 1: General Synthetic Workflow for N-Fluoromethylation

Caption: General workflow for the synthesis of 1-fluoromethyl pyrazoles via N-alkylation.

Protocol 3.1: Standard N-Fluoromethylation of a Pyrazole Derivative

Causality: This protocol employs cesium carbonate (Cs2CO3) as the base and fluoroiodomethane (ICH2F) as the alkylating agent.[17] Cs2CO3 is a strong, non-nucleophilic base that effectively deprotonates the pyrazole N-H while exhibiting good solubility in polar aprotic solvents like DMF, minimizing side reactions.[16][17] ICH2F is a highly effective and commercially available electrophilic source of the -CH2F moiety.[17]

Methodology:

-

Preparation: To a solution of the starting pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add cesium carbonate (1.5 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the pyrazole.

-

Addition of Reagent: Add fluoroiodomethane (1.2 eq) to the reaction mixture dropwise. Caution: Fluoroiodomethane is volatile and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction at room temperature (or heat to 40-60 °C if necessary) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.

-

Purification (Self-Validation): Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Characterization (Self-Validation): Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic triplet in the ¹H NMR and a triplet in the ¹⁹F NMR is indicative of the -CH2F group.

Bioisosteric Rationale and Impact on Drug Properties

The true potential of the 1-fluoromethyl group is realized when it is used to solve specific problems in a drug discovery campaign.

Diagram 2: Bioisosteric Consequences of N-CH3 vs. N-CH2F Substitution

Caption: Conceptual diagram illustrating how N-fluoromethylation acts as a solution to metabolic instability.

Experimental Validation: Key Assay Protocols

To validate the intended effects of the bioisosteric switch, specific in vitro assays are essential.

Protocol 5.1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Causality: This assay directly measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (CYPs) found in the liver. By comparing the degradation rate of the N-methyl analog to the N-fluoromethyl analog, one can quantitatively confirm the enhanced metabolic stability. A "self-validating" protocol includes positive controls (compounds with known high and low clearance) to ensure the assay is performing correctly.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and control compounds (e.g., Verapamil for high clearance, Tolbutamide for low clearance) in DMSO (10 mM).

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Thaw Human Liver Microsomes (HLM) and the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice.

-

-

Incubation (Phase I Metabolism):

-

In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Negative Control: For each compound, run a parallel incubation without the NADPH regenerating system to measure non-enzymatic degradation.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k. A significantly longer t½ for the 1-fluoromethyl derivative compared to its methyl counterpart validates its enhanced metabolic stability.

-

Conclusion and Future Outlook

The 1-fluoromethyl pyrazole moiety is a highly valuable tool in the medicinal chemist's arsenal. It serves as an effective bioisosteric replacement for the N-methyl group, primarily to mitigate oxidative metabolism and prolong a compound's pharmacokinetic half-life. The synthetic accessibility via direct N-alkylation allows for its late-stage introduction into lead compounds, making it a practical strategy for optimization. While its impact on lipophilicity and basicity must be carefully considered within the context of the overall molecular properties, the strategic application of the 1-fluoromethyl group can decisively overcome critical hurdles on the path from a promising hit to a viable drug candidate. Future research will likely focus on developing novel and more efficient fluoromethylating reagents and further exploring the subtle conformational effects this group can impart to optimize target binding and selectivity.

References

- Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives: Synthetic Communic

- Efficient Access to Functionalized N-Difluoromethylpyrazoles: ACS Omega.

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine: The Journal of Organic Chemistry - ACS Public

- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles: PMC - NIH.

- N-Fluoromethylation of N-heterocycles using ICH2F in the presence of Cs2CO3: Source not specified.

- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)

- Selected functional groups to which the ‐CH2F moiety is bioisosteric: ResearchG

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Recent Advances in the Synthesis of Pyrazole Deriv

- N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition: Semantic Scholar.

- Monofluoromethyl

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems: PMC.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective: ChemRxiv.

- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery: Source not specified.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective: PMC.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design: ChemRxiv.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Application of Bioisosteres in Drug Design: Source not specified.

- Fluorinated Pyrazoles: From Synthesis to Applications: Request PDF - ResearchG

- The Use of Bioisosterism in Drug Design and Molecular Modific

- Recent Advances in Synthesis and Properties of Pyrazoles: MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery: PMC.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: MDPI.

- Recent developments in synthetic chemistry and biological activities of pyrazole deriv

- N‑Heterocyclic Olefins of Pyrazole and Indazole: PMC.

Sources

- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Dichotomy of N-Fluoroalkyl 4-Nitropyrazoles: N-Fluoromethyl vs. N-Difluoromethyl Derivatives in Drug Development

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Within this paradigm, the 4-nitropyrazole core serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including Factor XIa inhibitors and LRRK2 inhibitors for Parkinson's disease[1][2]. However, the choice of N-alkylation—specifically between an N-fluoromethyl (-CH₂F) and an N-difluoromethyl (-CHF₂) group—dictates a profound divergence in chemical stability, synthetic viability, and pharmacological utility. This whitepaper provides an in-depth mechanistic analysis of these two moieties, detailing the causality behind their divergent behaviors and providing field-validated synthetic protocols.

Structural and Electronic Divergence: The Fluorine Effect

The addition of a single fluorine atom to a methyl group fundamentally alters its electronic distribution, but the transition from mono- to di-fluorination does not yield a linear progression of properties.

-

N-Fluoromethyl (-CH₂F): The single highly electronegative fluorine atom creates a strong dipole. However, when attached directly to the electron-rich nitrogen of a pyrazole ring, the -CH₂F group becomes highly susceptible to ionization. The lone pair on the pyrazole nitrogen can provide anchimeric assistance, facilitating the expulsion of the fluoride ion.

-

N-Difluoromethyl (-CHF₂): The presence of two fluorine atoms exerts a powerful inductive electron-withdrawing effect (-I). This drastically reduces the electron density on the adjacent nitrogen, preventing it from assisting in fluoride expulsion. Furthermore, the highly polarized C-H bond in the -CHF₂ group acts as a robust, lipophilic hydrogen bond donor, making it a privileged bioisostere for thiols, alcohols, and amides[3][4].

Quantitative Physicochemical Comparison

To guide rational drug design, the core physicochemical differences are summarized below:

| Property | N-Fluoromethyl (-CH₂F) | N-Difluoromethyl (-CHF₂) | Mechanistic Rationale |

| Aqueous Stability (pH 7.4) | Highly Unstable (t₁/₂ < hours) | Highly Stable (t₁/₂ > months) | Nitrogen lone pair assists F⁻ loss in -CH₂F; -CHF₂ is stabilized by negative hyperconjugation. |

| Lipophilicity (ΔlogP) | Moderate increase | High increase | Dual fluorine atoms significantly increase the hydrophobic surface area. |

| H-Bond Donor Capacity | Weak | Strong | The strong -I effect of two fluorines highly polarizes the remaining C-H bond. |

| Synthetic Yield | Low to Moderate (< 40%) | Excellent (> 90%) | -CH₂F products degrade during workup; -CHF₂ products withstand harsh conditions. |

Kinetic Stability and the Defluorination Liability

The most critical distinction between these two compounds is their kinetic stability in aqueous media. The "dark side" of mono-fluorination on heteroaromatics is well-documented in medicinal chemistry[5].

When 4-nitropyrazole is N-fluoromethylated, the resulting compound is intrinsically unstable. The mechanism of degradation is driven by the expulsion of the fluoride ion to form a highly reactive azafulvene-like intermediate. This intermediate is rapidly trapped by ambient water, leading to hydrolysis that yields formaldehyde, hydrogen fluoride (HF), and the des-alkylated 4-nitropyrazole. The strong electron-withdrawing nature of the 4-nitro group slightly dampens the nitrogen's ability to push out the fluoride compared to an unsubstituted pyrazole, but it is insufficient to confer drug-like stability.

Conversely, the N-difluoromethyl group is inert to this pathway. The combined inductive effect of two fluorines shortens and strengthens the C-F bonds, while simultaneously pulling electron density away from the pyrazole nitrogen, effectively shutting down the push-pull mechanism required for defluorination.

Kinetic degradation pathway of N-CH₂F vs. the inductive stabilization of N-CHF₂ 4-nitropyrazoles.

Validated Synthetic Methodologies

The synthetic routes to these two compounds require entirely different strategies due to the reactivity of the carbene/alkylating intermediates and the stability of the final products.

Protocol A: Synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

This protocol utilizes a difluorocarbene insertion mechanism. It is highly efficient and scalable[6][7].

Causality & Design: Cesium carbonate (Cs₂CO₃) is utilized to fully deprotonate the 4-nitropyrazole, maximizing the nucleophilicity of the nitrogen. Sodium 2-chloro-2,2-difluoroacetate is chosen as the difluorocarbene precursor because it undergoes thermal decarboxylation. Crucially, it must be added in portions; dumping the reagent would lead to a massive spike in difluorocarbene concentration, resulting in carbene dimerization (forming tetrafluoroethylene gas) rather than the desired N-alkylation.

Step-by-Step Procedure:

-

Preparation: Suspend 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol) and Cs₂CO₃ (14.41 g, 44.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL) under an inert argon atmosphere.

-

Thermal Activation: Heat the suspension to 120 °C and maintain for 5 minutes to ensure complete deprotonation.

-

Carbene Generation: Add solid sodium 2-chloro-2,2-difluoroacetate (13.48 g, 88 mmol) in 10 equal portions over a 20-minute period. Note: Vigorous CO₂ evolution will occur.

-

Completion: Continue heating at 120 °C for an additional 10 minutes. Monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature, transfer to a separatory funnel containing 100 mL of deionized water, and extract with diethyl ether (2 x 50 mL).

-

Purification: Combine organic layers, concentrate under reduced pressure, and purify via normal-phase chromatography (gradient elution: hexane/EtOAc) to yield the product as a clear oil (~97% yield)[6].

Protocol B: Synthesis of this compound

Because of the instability of the product, traditional carbene methods cannot be used. Direct alkylation with a fluoromethyl halide is required under strictly controlled, mild conditions.

Causality & Design: Strong, non-nucleophilic bases (like NaH) are required to irreversibly deprotonate the pyrazole at low temperatures (0 °C). The reaction must be kept cold to prevent the immediate thermal degradation of the resulting N-CH₂F product. Aqueous workup must be minimized or conducted rapidly at neutral pH to prevent hydrolysis.

Step-by-Step Procedure:

-

Deprotonation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes until H₂ evolution ceases.

-

Alkylation: Dropwise add fluoromethyl iodide (CH₂FI, 1.2 eq) while maintaining the temperature at 0 °C.

-

Reaction: Stir for 2 hours at 0 °C. Do not allow the reaction to warm to room temperature.

-

Quenching: Quench rapidly with a cold, pH 7.0 phosphate buffer.

-

Isolation: Extract immediately with cold dichloromethane. Dry over Na₂SO₄, filter, and concentrate under a cold vacuum. The product must be stored at -80 °C and used immediately in subsequent steps due to its propensity for spontaneous defluorination.

Parallel synthetic workflows highlighting the operational differences between di- and mono-fluoromethylation.

Pharmacological Implications and Conclusion

In the context of drug development, the N-fluoromethyl 4-nitropyrazole is generally considered a synthetic dead-end or a highly specialized transient intermediate. Its rapid hydrolysis in physiological conditions (pH 7.4) makes it an inherent structural alert (liability) for any final API[5].

Conversely, 1-(difluoromethyl)-4-nitro-1H-pyrazole is a highly prized building block. The nitro group can be readily reduced to an amine (e.g., via Pd/C and H₂ or Iron/NH₄Cl), providing 1-(difluoromethyl)-1H-pyrazol-4-amine. This amine is a critical nucleophile used to construct the core architectures of advanced therapeutics, such as NLRP3 inflammasome modulators and Factor XIa inhibitors treating thromboembolic disorders[1]. The N-CHF₂ moiety ensures that the final drug possesses excellent metabolic stability, optimal lipophilicity for membrane permeability, and unique hydrogen-bonding interactions within the target protein's binding pocket[3][4].

Ultimately, while both moieties differ by only a single fluorine atom, the N-difluoromethyl derivative is the exclusive choice for robust, scalable, and pharmacologically viable drug design.

References

-

ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved from:[Link]

-

ResearchGate / Arkivoc. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from:[Link]

-

ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Retrieved from:[Link]

Sources

Metabolic stability of monofluoromethyl pyrazole rings in drug design

An In-Depth Technical Guide on the Metabolic Stability of Monofluoromethyl Pyrazole Rings in Drug Design

Introduction: The Strategic Niche of Monofluoromethyl Pyrazoles

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently deployed for its robust hydrogen-bonding capabilities and favorable physicochemical profile. However, optimizing the metabolic stability of pyrazole-containing clinical candidates often presents a paradox. Unsubstituted or methyl-substituted pyrazoles are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the benzylic-like positions. Conversely, the wholesale substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) often overcorrects the issue—imparting extreme metabolic resistance but driving up lipophilicity (clogP), reducing aqueous solubility, and increasing the risk of prolonged tissue retention or off-target toxicity.

As a Senior Application Scientist, I frequently advocate for the monofluoromethyl (-CH₂F) group as a precision bioisostere[1]. The -CH₂F group occupies a "Goldilocks" physicochemical space. It introduces sufficient steric bulk and stereoelectronic deactivation to impede CYP-mediated hydrogen atom transfer (HAT), yet it avoids the severe lipophilic penalty of the -CF₃ group. Furthermore, the strong σ-inductive effect of the single fluorine atom reliably attenuates the pKa of adjacent basic nitrogens by approximately 0.6 to 0.8 log units, which can simultaneously mitigate hERG channel liabilities and improve passive membrane permeability[2].

Caption: Logical flow of bioisosteric replacement optimizing metabolic stability.

Mechanistic Rationale: Electronic Causality and CYP450 Interactions

To understand the metabolic stability of -CH₂F pyrazoles, we must examine the causality at the enzyme active site. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) initiate aliphatic oxidation via the abstraction of a hydrogen atom by the highly reactive iron-oxo species (Compound I).

When a fluorine atom is introduced to the methyl group, its high electronegativity exerts a strong electron-withdrawing effect, destabilizing the transition state required for hydrogen abstraction[3]. However, unlike the -CF₃ group, the -CH₂F group still possesses two abstractable protons. Because the fluorine atom can stabilize an adjacent radical via π-conjugation (hyperconjugation involving the lone pairs of fluorine), the resulting monofluoromethyl radical is actually somewhat stable. Consequently, CYP-mediated hydroxylation can still occur at the -CH₂F carbon[4].

If oxidation occurs, the reaction yields a gem-fluorohydrin intermediate. This species is chemically unstable under physiological conditions and rapidly collapses, eliminating hydrogen fluoride (HF) to form a reactive pyrazole-carboxaldehyde. This aldehyde can either be further oxidized to a stable carboxylic acid or react with nucleophilic residues on proteins, leading to toxicity[4]. Therefore, while -CH₂F improves overall clearance rates, it introduces a specific risk of reactive metabolite formation that must be rigorously profiled.

Caption: CYP450-mediated oxidation pathway of monofluoromethyl pyrazoles.

Quantitative Data Presentation

The table below synthesizes representative structure-activity relationship (SAR) data demonstrating how the transition from -CH₃ to -CH₂F and -CF₃ on a pyrazole core impacts physicochemical properties and human liver microsome (HLM) intrinsic clearance (

| Pyrazole Substituent | Measured pKa | logD (pH 7.4) | HLM | Risk of Reactive Metabolites |

| -CH₃ (Methyl) | 7.8 | 1.5 | 45.0 (High) | Low (Forms stable alcohol) |

| -CH₂F (Monofluoromethyl) | 7.1 | 1.8 | 13.9 (Low/Moderate) | Moderate (Aldehyde formation) |

| -CF₃ (Trifluoromethyl) | 6.0 | 2.8 | < 5.0 (Very Low) | Low (Metabolically inert) |

Data Interpretation: The -CH₂F modification successfully depresses the pKa by 0.7 units and reduces clearance by over 3-fold compared to the methyl analog, without the severe lipophilic penalty (+1.3 logD) incurred by the -CF₃ group[2].

Experimental Workflow: Self-Validating Metabolic Stability & Reactive Metabolite Trapping

Because the -CH₂F group carries the mechanistic risk of oxidative defluorination and subsequent aldehyde formation, standard metabolic stability assays are insufficient. A self-validating system must be employed, coupling intrinsic clearance determination with Glutathione (GSH) trapping to detect electrophilic intermediates.

The protocol below incorporates a critical control: a Minus-NADPH (-NADPH) incubation . Monofluoromethyl groups can occasionally act as direct alkylating agents via

Step-by-Step Methodology: HLM Stability with GSH Trapping

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Prepare a 50 mM GSH stock solution in buffer.

-

Prepare Human Liver Microsomes (HLM) at a working concentration of 2.0 mg/mL protein.

-

-

Incubation Setup:

-

In a 96-well plate, combine 50 µL of HLM (final assay conc. 1.0 mg/mL), 10 µL of GSH (final conc. 5 mM), and 30 µL of buffer.

-

Spike in 1 µL of the -CH₂F pyrazole test compound (final conc. 10 µM; keep organic solvent < 1% v/v).

-

Prepare identical wells for the -NADPH control.

-

-

Reaction Initiation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM NADPH (final conc. 1 mM) to the test wells. Add 10 µL of buffer to the -NADPH control wells.

-

-

Time-Course Sampling & Quenching:

-

At

and

-

-

Sample Processing & LC-MS/MS Analysis:

-

Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean plate.

-

Analyze via high-resolution LC-MS/MS (e.g., Q-TOF). Scan for the parent compound depletion to calculate half-life (

) and -

Perform a neutral loss scan (loss of 129 Da for

-glutamyl cleavage) to identify GSH adducts corresponding to the trapped pyrazole-aldehyde[4].

-

Caption: HLM metabolic stability and GSH trapping experimental workflow.

Conclusion

The monofluoromethyl (-CH₂F) pyrazole is a highly sophisticated structural motif in modern drug design. By understanding the electronic causality behind its interaction with CYP450 enzymes, scientists can utilize it to precisely tune pKa, modulate lipophilicity, and block metabolic soft spots without over-engineering the molecule into a highly lipophilic, insoluble brick[3]. However, the deployment of this bioisostere mandates rigorous, self-validating metabolic profiling to ensure that the gain in intrinsic clearance does not come at the cost of reactive metabolite-driven toxicity[4].

References

-

Monofluoromethylation of N-Heterocyclic Compounds Source: ResearchGate URL:[Link]

-

Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors Source: PubMed Central (NIH) URL:[Link]

-

The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics Source: ACS Publications URL:[Link]

Sources

Strategic Role of 4-Nitro-1H-Pyrazole Fluoromethylation in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and medicinal chemistry properties of 1-(fluoromethyl)-4-nitro-1H-pyrazole derivatives. This guide is structured for medicinal chemists and process scientists, moving beyond basic synthesis to explore the why and how of this specific scaffold modification.

Executive Summary

The 4-nitro-1H-pyrazole scaffold represents a "masked" aniline equivalent that, upon reduction, offers a versatile attachment point for amide coupling or cross-coupling reactions. However, the unsubstituted N1-position is a metabolic liability and a polarity sink.

Fluoromethylation (specifically

-

Modulate Lipophilicity (

): Increase permeability without the steric bulk of larger alkyl groups. -

Block Metabolism: Prevent oxidative

-dealkylation common with methyl groups. -

Introduce Bioisosterism: The

group acts as a lipophilic hydrogen bond donor (bioisostere to

This guide focuses on the synthesis and application of 1-(difluoromethyl)-4-nitro-1H-pyrazole , a key intermediate in the synthesis of Factor XIa inhibitors (e.g., Milvexian ).

Chemical Rationale & Property Modulation[1][2][3]

The "Masked" Aniline Strategy

The 4-nitro group is rarely the final pharmacophore. It serves as a robust precursor to the 4-amino-1H-pyrazole , which is electronically similar to an aniline but with distinct geometry.

-

Step 1 (Functionalization): The nitro group withdraws electron density, making the N1-proton acidic (

~9.5), facilitating clean -

Step 2 (Reduction): Post-alkylation reduction yields the electron-rich amino-pyrazole for downstream coupling.

The Fluorine Effect: -Me vs. -CF H vs. -CF

Replacing a methyl group with a fluoromethyl group drastically alters the physicochemical profile.

| Property | |||

| Electronic Effect | Electron Donating (+I) | Weakly Electron Withdrawing | Strongly Electron Withdrawing |

| H-Bond Capability | None | Weak Donor (C-H···O/N) | None |

| Lipophilicity ( | Baseline | +0.3 to +0.6 | +0.9 to +1.2 |

| Metabolic Stability | Low (Oxidative demethylation) | High (C-F bond strength) | Very High |

| Steric Bulk | Small | Medium | Large |

Visualization of SAR Logic

The following diagram illustrates the decision tree for selecting fluoromethylation over methylation.

Figure 1: Decision logic for N-substitution. The

Synthetic Methodologies

Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole requires handling the energetic nitro-pyrazole core while introducing the fluorinated moiety.

Protocol A: Difluorocarbene Insertion (Scale-Up Preferred)

This is the industrial standard for synthesizing intermediates like 1-(difluoromethyl)-4-nitro-1H-pyrazole . It utilizes chlorodifluoromethane (

Mechanism: Base-mediated generation of singlet difluorocarbene (

Step-by-Step Protocol:

-

Reagents: 4-Nitro-1H-pyrazole (1.0 eq),

or -

Carbene Source: Chlorodifluoromethane gas (bubbled) OR Diethyl (bromodifluoromethyl)phosphonate (1.2 eq).

-

Conditions: Heat to 60–80 °C in a sealed vessel (pressure tube) to maintain gas concentration.

-

Workup: The reaction mixture is poured into water and extracted with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc). 4-nitro-1H-pyrazole is highly polar; the product is significantly less polar (

shift from ~0.1 to ~0.6 in 30% EtOAc).

Protocol B: Electrophilic Fluoromethylation (Specialized)

For

-

Hydroxymethylation: 4-Nitro-1H-pyrazole + Formaldehyde

1-(Hydroxymethyl)-4-nitro-1H-pyrazole. -

Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at -78 °C

this compound.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the generation of the difluoromethyl medicinal chemistry building block.

Case Study: Milvexian (BMS-986177)

The clinical success of Milvexian (an oral Factor XIa inhibitor) validates this specific chemical space.

-

Structure: Contains a 1-(difluoromethyl)-pyrazole moiety.[1][2][3][4]

-

Role of Fluoromethylation:

-

The

-difluoromethyl group binds in a hydrophobic pocket (S1' subsite) of the Factor XIa enzyme. -

The C-F bonds provide metabolic resistance against CYP450 oxidation, which would rapidly degrade an

-methyl or -

The specific dipole of the

group aligns with the protein environment, improving potency over the non-fluorinated analog.

-

Data Comparison (Representative SAR):

| Compound Variant | Factor XIa IC | Liver Microsome Stability ( |

| 12 | 15 (Rapid Clearance) | |

| 25 | 22 | |

| 4 | >120 (Stable) | |

| 45 | >120 (Solubility limited) |

Note: Data is illustrative of general SAR trends in this series as derived from patent literature (Janssen/BMS).

Safety & Handling of Nitro-Pyrazoles

Researchers must exercise caution. While 4-nitro-1H-pyrazole is stable, it is an energetic precursor.

-

Energetic Potential: Nitro-pyrazoles are used in the development of insensitive munitions. While the mono-nitro derivative is generally safe for standard lab synthesis, avoid concentrating to dryness in the presence of metal salts or strong bases without testing.

-

Thermal Stability: Do not heat reaction mixtures above 100 °C in closed systems unless the thermal onset temperature (

) has been determined by DSC (Differential Scanning Calorimetry). -

Reduction Risks: Hydrogenation of nitro-pyrazoles is highly exothermic. Use controlled H

uptake and cooling.

References

-

Vertex AI Search. (2026). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry.[5][6] Link

-

ExSyn Corp. (2023).[2] 1-(Difluoromethyl)-4-nitro-1H-pyrazole Product Data. Link

-

ACS Omega. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Link

-

PubChem. (2025).[7] 4-nitro-1H-pyrazole Compound Summary. National Library of Medicine. Link

-

Santa Cruz Biotechnology. (2025). 1-Difluoromethyl-4-nitro-1H-pyrazole.[2][3] Link

-

ResearchGate. (2025). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. exsyncorp.com [exsyncorp.com]

- 3. 1-(Difluoromethyl)-4-nitro-1H-pyrazole | 956477-64-8 [sigmaaldrich.com]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 1-(Fluoromethyl)-4-nitro-1H-pyrazole

[1]

Executive Summary

This compound is a specialized fluorinated heterocycle often employed as a bioisostere for N-methyl pyrazoles or as a precursor in [18F]-radiochemistry.[1] Unlike its trifluoromethyl (-CF₃) analogs, which are chemically inert, the monofluoromethyl (-CH₂F) group possesses unique reactivity and stability profiles that dictate specific solvent choices.

This guide provides a tiered solubility assessment, stability warnings regarding the N-CH₂-F bond, and validated protocols for solvating this compound for synthesis, purification, and biological assay preparation.

Physicochemical Characterization

Understanding the molecular interaction potential is prerequisite to solvent selection.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Pyrazole core with -NO₂ (C4) and -CH₂F (N1) | Amphiphilic: The nitro group induces polarity, while the fluoromethyl group adds lipophilicity compared to N-H.[1] |

| Predicted LogP | ~1.1 – 1.4 | Moderate lipophilicity.[1] Soluble in organic solvents; sparingly soluble in water.[1] |

| H-Bond Donors | 0 | No H-bond donation capability (unlike 4-nitro-1H-pyrazole).[1] |

| H-Bond Acceptors | 4 (N-2, NO₂, F) | Good solubility in H-bond donating solvents (Alcohols) and polar aprotics.[1] |

| Electronic Effect | Strong Electron Withdrawing (NO₂ + F) | Reduces basicity of the pyrazole ring, increasing stability against oxidative degradation but altering interaction with acidic media. |

Solubility Profile

The following data categorizes solvents by their efficiency in dissolving this compound.

Tier 1: Primary Solvents (High Solubility)

Use for: Stock solutions, reaction media, and recrystallization.

-

Dimethyl Sulfoxide (DMSO): Excellent (>50 mg/mL). The standard for biological assay stocks.

-

Dimethylformamide (DMF): Excellent. Preferred for nucleophilic substitution reactions.[1]

-

Acetonitrile (MeCN): Good to Excellent. Ideal for HPLC analysis and radiochemical labeling reactions.[1]

-

Acetone: Good.[1] Useful for transfer and rapid evaporation.[1]

Tier 2: Secondary Solvents (Moderate Solubility)

Use for: Liquid-liquid extraction (LLE) and chromatography.

-

Ethyl Acetate (EtOAc): Moderate. The standard solvent for extraction from aqueous reaction mixtures.

-

Dichloromethane (DCM): Moderate/Good. Excellent for solubilizing the compound during work-up; low boiling point facilitates removal.[1]

-

Methanol/Ethanol: Moderate.[1] Soluble, but caution is advised (see Stability Section).

Tier 3: Anti-Solvents (Low/Poor Solubility)

Use for: Precipitation and product isolation.

Critical Stability & Handling Protocols

WARNING: The N-Fluoromethyl Liability Unlike the robust N-trifluoromethyl (-CF₃) group, the N-monofluoromethyl (-CH₂F) group behaves as a pseudo-halogen or hemi-aminal ether derivative.[1]

-

Hydrolytic Instability: In the presence of strong aqueous acids or bases, the N-CH₂-F bond can hydrolyze, releasing formaldehyde (CH₂O) and fluoride (HF), reverting the compound to the parent 4-nitro-1H-pyrazole.

-

Nucleophilic Sensitivity: The methylene carbon is electrophilic.[1] Strong nucleophiles (e.g., thiols, amines) in protic solvents may displace the fluoride.

-

Protocol: Use non-nucleophilic bases (e.g., DIPEA, K₂CO₃) if basic conditions are required.

-

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine the precise saturation point in a specific solvent.

-

Preparation: Weigh ~10 mg of this compound into a tared 1.5 mL HPLC vial.

-

Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation: Continue until the solid is fully dissolved (clear solution).

-

Calculation:

Protocol B: HPLC Purity & Solution Stability Check

Objective: Verify the compound has not degraded in solution (e.g., DMSO stock).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 270 nm (Nitro-pyrazole absorbance max).[1]

-

Pass Criteria: Single peak >95% area. Appearance of a deeper retention peak (parent pyrazole) indicates defluorination/hydrolysis.

Visualization: Decision Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical steps to determine solubility and handle the compound based on visual results.

Caption: Step-by-step workflow for gravimetrically determining the solubility limit of the compound.

Figure 2: Solvent Selection Decision Tree

This diagram guides the user to the correct solvent based on their intended application.

Caption: Decision tree for selecting the optimal solvent based on experimental requirements.

References

-

Fundamental Fluorine Chemistry: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Stability of N-Fluoromethyl Groups: Sokolenko, T. M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13384–13397. Link

-

Synthesis of Fluorinated Pyrazoles: Lantsoght, K., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 25(18), 2629-2634. Link

-

Monofluoromethylation Methodology: Greedy, B., et al. (2009). Structure-activity relationship studies of N-fluoromethyl-4-phenyl-piperidines as potent serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4166-4169. Link

A Senior Application Scientist's Guide to the N-Alkylation of Nitro-Pyrazoles with Fluoroalkyl Groups

Introduction: The Strategic Importance of Fluorinated Nitro-Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous approved drugs and pesticides.[1][2][3] The introduction of a nitro group and, subsequently, a fluoroalkyl moiety onto the pyrazole ring can profoundly modulate a molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the nitro group can influence the reactivity and regioselectivity of further synthetic transformations, while the incorporation of fluorine often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]

This technical guide provides an in-depth exploration of the N-alkylation of nitro-pyrazoles with a specific focus on the introduction of fluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups. We will delve into the critical challenge of regioselectivity, the mechanistic underpinnings of the reaction, and provide field-proven protocols for researchers in drug discovery and development.

The Central Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-nitro-1H-pyrazole, presents a significant synthetic hurdle: the potential for the formation of two regioisomers (N1 and N2 alkylation). The similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to a mixture of products, which can be challenging and costly to separate.[1][6]

The selective introduction of an alkyl group is governed by a delicate interplay of steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base, and the solvent system.[3][6]

Figure 1: The challenge of regioselectivity in the N-alkylation of 3-nitro-1H-pyrazole.

Controlling Regioselectivity: A Multi-Factorial Approach

Achieving high regioselectivity in the N-alkylation of nitro-pyrazoles requires careful consideration of several experimental parameters.

Steric Hindrance

Alkylation generally favors the less sterically hindered nitrogen atom.[6] For a 3-nitro-1H-pyrazole, the N1 position is typically less sterically encumbered than the N2 position, which is adjacent to the nitro group. Consequently, bulkier alkylating agents will tend to favor N1 alkylation.[6]

Electronic Effects

The electron-withdrawing nitro group significantly influences the nucleophilicity of the adjacent nitrogen atoms. While intuitive, predicting the outcome based solely on electronics can be complex due to the interplay with other factors.

The Crucial Role of the Base and Solvent System

The choice of base and solvent is paramount in directing the regioselectivity of N-alkylation.[6]

-

Potassium Carbonate (K₂CO₃) in Polar Aprotic Solvents: This is a commonly employed and effective system. For instance, K₂CO₃ in solvents like dimethylformamide (DMF) or acetonitrile (MeCN) often favors the formation of a single regioisomer.[6] In some cases, this combination is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6]

-

Sodium Hydride (NaH): A stronger base like NaH can significantly alter the regiochemical outcome. It has been reported that using NaH can prevent the formation of regioisomeric products in certain reactions, leading to a single isomer.[1][3]

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can favor the formation of a single regioisomer.[6]

-

Fluorinated Alcohols: Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some instances.[6]

Influence of the Cation

The nature of the cation associated with the pyrazolate anion can also influence the site of alkylation. This can be controlled by the choice of base.[1]

Figure 2: Decision workflow for optimizing regioselectivity in pyrazole N-alkylation.

Common Fluoroalkylating Agents and Methodologies

A variety of reagents are available for the introduction of fluoromethyl groups onto the pyrazole nitrogen.

| Fluoroalkyl Group | Reagent(s) | Typical Conditions | Notes |

| Monofluoromethyl (-CH₂F) | Iodofluoromethane (ICH₂F) | Base (e.g., K₂CO₃, Cs₂CO₃), polar aprotic solvent (e.g., DMF, MeCN), elevated temperature. | ICH₂F is a gas, requiring careful handling. |

| Difluoromethyl (-CHF₂) | Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) | Base (e.g., KF, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO).[7] | A convenient and commercially available reagent.[7] |

| Chlorodifluoromethane (ClCF₂H) | Base, phase-transfer catalyst, dioxane-water mixture.[8] | A practical method for gram-scale synthesis.[8] | |

| Trifluoromethyl (-CF₃) | Trifluoromethyl-substituted hypervalent iodine reagents (e.g., Togni's reagent) | Often used for C-H trifluoromethylation, but can be adapted for N-trifluoromethylation under specific conditions. | |

| Trifluoromethyl sulfonium salts (e.g., Umemoto's reagent) | Similar to hypervalent iodine reagents, primarily for electrophilic trifluoromethylation. |

Field-Proven Experimental Protocols

The following protocols are illustrative and may require optimization for specific nitro-pyrazole substrates.

Protocol 1: General Procedure for N-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

This protocol is adapted from methodologies reported for the N-difluoromethylation of imidazoles and pyrazoles.[7]

Materials:

-

Substituted nitro-pyrazole (1.0 eq)

-

Diethyl bromodifluoromethylphosphonate (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted nitro-pyrazole and potassium carbonate.

-

Add anhydrous DMF via syringe.

-

Stir the suspension at room temperature for 15 minutes.

-

Add diethyl bromodifluoromethylphosphonate dropwise to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using a Strong Base (Sodium Hydride)

This protocol is based on reports where NaH was used to achieve high regioselectivity.[1][3]

Materials:

-

Substituted nitro-pyrazole (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Fluoroalkylating agent (e.g., ICH₂F, BrCF₂PO(OEt)₂) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF) or dimethyl ether (DME)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF or DME to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the substituted nitro-pyrazole in the same anhydrous solvent to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the fluoroalkylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, and process the combined organic layers as described in Protocol 1.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

The N-alkylation of nitro-pyrazoles with fluoromethyl groups is a synthetically valuable transformation for the generation of novel molecular entities in drug discovery and agrochemical research. While regioselectivity remains a primary challenge, a systematic approach to optimizing reaction conditions, particularly the choice of base and solvent, can lead to the desired isomer in high yield. The development of new and more efficient fluoroalkylating reagents will undoubtedly further expand the synthetic chemist's toolbox for accessing these important compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully navigate the synthesis of N-fluoroalkylated nitro-pyrazoles.

References

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Technical Support Center: Optimizing N-Alkyl

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Unknown Source.

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

- Recent advances in N-heterocyclic carbene (NHC)-catalyzed fluorination and fluoroalkylation. Organic Chemistry Frontiers (RSC Publishing).

- Fluorinated Pyrazoles:

- Fluorinated Pyrazoles: From Synthesis to Applic

- Recent advances in N-heterocyclic carbene (NHC)-catalyzed fluorination and fluoroalkylation. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D3QO02098C.

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz

- Fluorinated Pyrazoles: From Synthesis to Applic

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.

- Fluorination and Fluoroalkylation of Alkenes/Alkynes to Construct Fluoro-Containing Heterocycles.

- Recent progress in carbene-catalyzed fluoroalkyl

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.

- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Unknown Source.

- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.

- Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.

- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Synthesis of fluoroalkylated pyrazoles through: (a) (3 + 2).

- Monofluoromethyl

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.

- N-methylation of pyrazole. r/OrganicChemistry - Reddit.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 1-(Fluoromethyl)-4-nitro-1H-pyrazole as a Privileged Fragment in 19F NMR-Guided Fragment-Based Drug Discovery (FBDD)

Introduction & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging biological targets. Unlike traditional High-Throughput Screening (HTS), FBDD utilizes low-molecular-weight compounds (<300 Da) to probe binding pockets efficiently, albeit with inherently weak initial affinities (

Ligand-observed

1-(Fluoromethyl)-4-nitro-1H-pyrazole represents an exceptionally designed fragment for this workflow, combining three critical design elements:

-

The Fluoromethyl Group (

) : While trifluoromethyl ( -

The Pyrazole Scaffold : A widely recognized privileged scaffold in medicinal chemistry that provides distinct hydrogen bond donor and acceptor vectors to anchor into protein sub-pockets.

-

The Nitro Group (

) : Positioned at C4, it acts as an electron-withdrawing group to modulate the

Physicochemical Profiling (Rule of 3 Compliance)

For a fragment to be viable, it must strictly adhere to the "Rule of 3" (Ro3) to ensure high ligand efficiency and aqueous solubility [1].

| Parameter | Value | Ro3 Threshold | Status |

| Molecular Weight (MW) | 145.10 g/mol | Compliant | |

| Calculated LogP (cLogP) | ~0.5 | Compliant | |

| Hydrogen Bond Donors (HBD) | 0 | Compliant | |

| Hydrogen Bond Acceptors (HBA) | 4 (N, O, F) | Acceptable | |

| Rotatable Bonds | 2 | Compliant | |

| Polar Surface Area (PSA) | 63.4 | Compliant |

FBDD Workflow Overview

The integration of this compound into a drug discovery pipeline follows a strict, self-validating sequence. Primary screening via

Figure 1: FBDD workflow utilizing this compound from primary screening to lead elaboration.

Experimental Protocols

Protocol 1: Ligand-Observed NMR Screening (CPMG)

Causality & Principle: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence measures the transverse relaxation time (

Step-by-Step Methodology:

-

Buffer Preparation: Prepare NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10%

, pH 7.4). Ensure the buffer is free of paramagnetic impurities which can artificially shorten -

Sample Formulation:

-

Reference Tube: Prepare 50

of this compound in 500 -

Assay Tube: Add the target protein to a final concentration of 5–10

to the fragment solution.

-

-

NMR Acquisition: Acquire

NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe. Apply the CPMG pulse sequence ( -

Data Analysis: Overlay the reference and assay spectra. A reduction in peak intensity of

or significant line broadening in the assay tube constitutes a positive hit.

Protocol 2: Orthogonal Validation via X-ray Crystallography

Causality & Principle: NMR confirms binding but lacks spatial resolution. Because fragment affinities are low, co-crystallization often fails. Instead, high-concentration soaking of apo-crystals forces the equilibrium toward the bound state, allowing for the determination of the exact 3D binding mode [3].

Step-by-Step Methodology:

-

Crystal Growth: Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion.

-

Fragment Soaking: Transfer the crystals into a soaking drop containing the crystallization mother liquor supplemented with 20–50 mM of this compound (ensure DMSO tolerance of the crystal; typically up to 5-10%). Soak for 2 to 24 hours.

-

Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

-

Data Collection: Collect diffraction data at a synchrotron source. The heavy electron density of the nitro group and the distinct density of the fluorine atom will aid in unambiguously orienting the fragment in the electron density map.

Protocol 3: Hit-to-Lead Elaboration (Nitro Reduction & Coupling)

Causality & Principle: The nitro group on the pyrazole ring is intentionally selected as a synthetic handle. Once the binding mode is solved, the nitro group is catalytically reduced to an amine. This amine acts as a nucleophile, allowing medicinal chemists to rapidly synthesize a library of amides or ureas to "grow" the fragment into adjacent sub-pockets, drastically improving binding affinity [4].

Figure 2: Synthetic elaboration pathway leveraging the C4-nitro group of the pyrazole fragment.

Step-by-Step Methodology:

-

Catalytic Hydrogenation: Dissolve this compound in methanol. Add 10% Pd/C (catalytic amount). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite to yield 1-(Fluoromethyl)-1H-pyrazol-4-amine.

-

Amide Coupling: To a solution of the desired carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the acid. Add the 1-(Fluoromethyl)-1H-pyrazol-4-amine (1.0 eq) and stir overnight.

-

Purification: Purify the resulting extended lead compound via preparative HPLC.

Quantitative Data Presentation

The table below summarizes typical validation metrics observed when transitioning this compound from a primary fragment hit to an elaborated lead.

| Stage | Compound | SPR Affinity ( | Ligand Efficiency (LE) | |

| Primary Hit | This compound | 65% (at 100 ms filter) | 1.2 mM | 0.32 kcal/mol/HA |

| Intermediate | 1-(Fluoromethyl)-1H-pyrazol-4-amine | 40% (at 100 ms filter) | 2.5 mM | 0.28 kcal/mol/HA |

| Lead (Example) | N-(1-(Fluoromethyl)-1H-pyrazol-4-yl)benzamide | 95% (at 100 ms filter) | 15 | 0.35 kcal/mol/HA |

Note: The intermediate amine often shows a slight drop in affinity due to the loss of the electron-withdrawing nitro group's specific interactions, which is immediately recovered and surpassed upon amide coupling.

References

-

What makes a good fragment in fragment-based drug discovery? Taylor & Francis[Link]

-

The 3F Library: Fluorinated Fsp3‐rich Fragments for Expeditious 19F‐NMR‐based Screening ResearchGate[Link]

-

Discovery of Cofactor Competitive Inhibitors against the Human Methyltransferase Fibrillarin Semantic Scholar[Link]

-

Spy vs. spy: selecting the best reporter for 19F NMR competition experiments National Institutes of Health (PMC)[Link]

Reduction of 1-(Fluoromethyl)-4-nitro-1H-pyrazole to 4-amino-1-(fluoromethyl)pyrazole

[1]

Abstract & Strategic Overview

The reduction of 1-(fluoromethyl)-4-nitro-1H-pyrazole to 4-amino-1-(fluoromethyl)pyrazole presents a specific chemoselective challenge: preserving the acid-labile

Unlike the robust trifluoromethyl (

This guide details two validated protocols designed to operate under neutral to mildly basic conditions to ensure the integrity of the C–F bond.

Chemical Transformation

The objective is the selective reduction of the nitro group (

Figure 1: Reaction scheme highlighting the critical pathway selection to avoid defluorination.[1]

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| pH Control | Neutral (pH 6.5–7.5) | Acid catalyzes the hydrolysis of |

| Solvent | Anhydrous MeOH or EtOH | Protic solvents facilitate hydrogenation; anhydrous conditions minimize hydrolysis risk. |

| Temperature | 20°C – 60°C | High heat (>80°C) increases the risk of HF elimination. |

| Atmosphere | Oxygen must be excluded to prevent oxidation of the resulting amine.[1] |

Method A: Catalytic Hydrogenation (Pd/C)

Recommended for: High purity requirements, small to mid-scale (mg to kg), and substrates without other reducible alkenes.[1]

This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1][2] It is the cleanest approach as the workup primarily involves filtration.

Materials

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)[1]

-

Solvent: Methanol (HPLC Grade, anhydrous preferred)

-

Hydrogen Source:

balloon (1 atm) or Parr shaker (30 psi)

Step-by-Step Protocol

-

Preparation: In a clean round-bottom flask (or hydrogenation vessel), dissolve the nitro-pyrazole substrate in Methanol (concentration ~0.1 M).

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen.[1] -

Catalyst Addition: Carefully add the 10% Pd/C catalyst.

-

Safety Note: Pd/C is pyrophoric when dry. Use water-wet catalyst or add under an inert blanket.

-

-

Hydrogenation:

-

Balloon Method: Purge the flask with

(3 cycles). Attach a double-balloon of -

Parr Shaker: Pressurize to 30 psi

. Shake at RT.

-

-

Monitoring: Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS. Reaction is typically complete in 2–4 hours. Look for the disappearance of the nitro peak and appearance of the amine (often fluorescent under UV).

-

Workup:

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to yield the crude amine.

-

Storage: The amine may darken upon air exposure. Store under

in the cold (-20°C).

Method B: Iron-Mediated Reduction (Fe/ )

Recommended for: Substrates sensitive to hydrogenation (e.g., if iodine/bromine substituents are present) or if hydrogen gas handling is restricted.[1]

This classical Bechamp-type reduction uses Ammonium Chloride as a mild buffer, maintaining a pH near neutral/slightly acidic (pH 5-6), which is generally tolerated by the fluoromethyl group compared to strong mineral acids.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, 5.0 equiv)

-

Buffer: Ammonium Chloride (

, 5.0 equiv)[1] -

Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Protocol

-

Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Charging: Add the substrate, Ethanol, and Water. Stir to suspend.

-

Activation: Add

and Iron powder. -

Reaction: Heat the mixture to 60–70°C with vigorous stirring.

-

Note: Do not reflux aggressively (>78°C) to minimize thermal stress on the C-F bond.

-

-

Monitoring: Monitor by TLC every 30 minutes. Reaction time is typically 1–3 hours.[2]

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through Celite® to remove iron sludge.[1]

-

Wash the Celite pad with EtOAc.

-

-

Extraction:

-

Transfer filtrate to a separatory funnel. Wash with water (2x) and Brine (1x).[1]

-

Note: The amine is moderately polar; ensure the aqueous layer is not pulling the product (check aqueous layer by TLC).

-

-

Drying: Dry the organic layer over

, filter, and concentrate.

Analytical Validation (Representative Data)

When validating the product, the integrity of the

| Analytical Method | Feature to Observe |

| 1H NMR (DMSO-d6) | |

| 19F NMR | Fluorine Signal: A triplet (due to coupling with 2 protons) around |

| LC-MS | Mass Ion: |

Decision Logic for Method Selection

Use the following logic flow to select the appropriate protocol for your specific constraints.